molecular formula C19H17NO2 B1584973 Naphthol AS-MX CAS No. 92-75-1

Naphthol AS-MX

Cat. No.: B1584973
CAS No.: 92-75-1
M. Wt: 291.3 g/mol
InChI Key: VTPSNRIENVXKCI-UHFFFAOYSA-N
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Description

It is commonly used as a substrate for alkaline phosphatase in various biochemical assays . This compound is particularly valuable in histochemical applications for the demonstration of enzyme activities.

Mechanism of Action

Target of Action

Naphthol AS-MX, also known as 3-Hydroxy-2’,4’-dimethyl-2-naphthanilide, is primarily used as a substrate for the demonstration of alkaline and acid phosphatases . These enzymes, which are the primary targets of this compound, play crucial roles in a variety of biological processes, including energy metabolism and signal transduction .

Mode of Action

This compound interacts with its targets, the alkaline and acid phosphatases, by serving as a substrate for these enzymes . Upon interaction, the enzymes catalyze the hydrolysis of this compound, leading to the release of naphthol AS . This released naphthol AS can then be captured by diazonium salts to form an azo-dye .

Biochemical Pathways

The interaction of this compound with alkaline and acid phosphatases affects the biochemical pathways associated with these enzymes. The hydrolysis of this compound and the subsequent formation of azo-dye provide a visual representation of the enzyme activity, thereby allowing the study of the associated biochemical pathways .

Result of Action

The primary result of this compound’s action is the production of a colored azo-dye, which provides a visual indication of alkaline and acid phosphatase activity . This can be used to study the function and distribution of these enzymes in various biological samples .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the alkaline and acid phosphatases, and thus the effectiveness of this compound as a substrate . Additionally, the presence of inhibitory substances can also impact the action of this compound .

Preparation Methods

Naphthol AS-MX can be synthesized through several routes. One common method involves the reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline, followed by phosphorylation . The reaction conditions typically require the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Naphthol AS-MX undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthol AS-MX is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Naphthol AS-MX is part of a series of naphthol-based compounds used in similar applications. Some related compounds include:

  • Naphthol AS-BI phosphate
  • Naphthol AS-OL phosphate
  • This compound phosphate disodium salt

Compared to these compounds, this compound is unique in its specific structural features, which confer distinct reactivity and solubility properties . This makes it particularly suitable for certain histochemical applications where other naphthol derivatives may not perform as effectively.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSNRIENVXKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059064
Record name 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-75-1
Record name N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name C.I. 37527
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Record name Naphthol AS-MX
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Record name 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-
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Record name 3-hydroxy-2',4'-dimethyl-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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